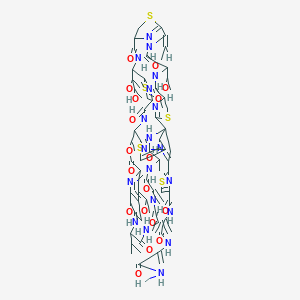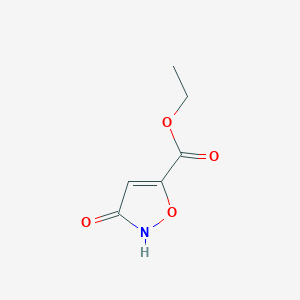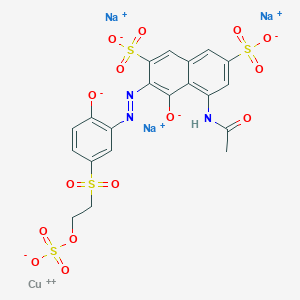
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol is an organic compound with a complex structure characterized by multiple hydroxyl groups and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol typically involves the hydroxylation of methyl-substituted benzene derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper salts. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell survival, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-dihydroxy-4-methylbenzoate
- 2,4-Dihydroxy-6-methylbenzaldehyde
Uniqueness
2-(2,6-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and biological activities compared to similar compounds
Properties
IUPAC Name |
2-(2,6-dihydroxy-4-methylphenyl)-5-methylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-3-9(15)13(10(16)4-7)14-11(17)5-8(2)6-12(14)18/h3-6,15-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFCUJYSLXJMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=C(C=C2O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

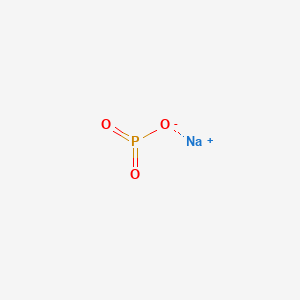
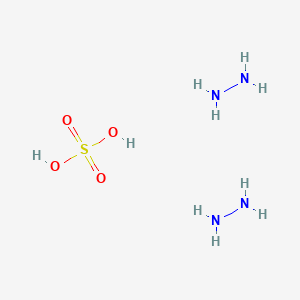
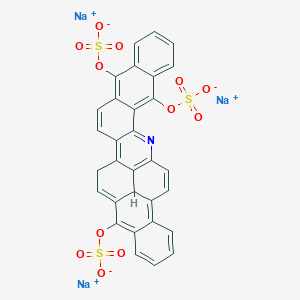

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
